molecular formula C7H16ClN5 B14080550 2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride CAS No. 10243-48-8

2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride

Cat. No.: B14080550
CAS No.: 10243-48-8
M. Wt: 205.69 g/mol
InChI Key: UPDLIXHNVHSRSH-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride is a compound with the molecular formula C7H15N5·HCl. This compound belongs to the class of guanidines, which are known for their strong basicity and ability to form stable complexes with various molecules. Guanidines are widely used in pharmaceuticals, biochemistry, and organic synthesis due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride typically involves the reaction of cyclopentylamine with a guanidylating agent. One common method is the reaction of cyclopentylamine with S-methylisothiourea under basic conditions to form the desired guanidine derivative. The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature. The product is then isolated and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the guanidine group to an amine.

    Substitution: The guanidine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Urea derivatives.

    Reduction: Amines.

    Substitution: Substituted guanidines with various functional groups.

Scientific Research Applications

2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antiviral or antibacterial agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. Additionally, the compound can interact with nucleic acids and other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Guanidine hydrochloride: A simpler guanidine derivative used as a denaturant in protein studies.

    Aminoguanidine: Known for its use as an inhibitor of advanced glycation end-products (AGEs) in diabetes research.

    Phenylguanidine: Used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.

Uniqueness

2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying specific interactions in biological systems and for developing new synthetic methodologies in organic chemistry.

Properties

CAS No.

10243-48-8

Molecular Formula

C7H16ClN5

Molecular Weight

205.69 g/mol

IUPAC Name

2-cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride

InChI

InChI=1S/C7H15N5.ClH/c8-6(9)12-7(10)11-5-3-1-2-4-5;/h5H,1-4H2,(H6,8,9,10,11,12);1H

InChI Key

UPDLIXHNVHSRSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N=C(N)N=C(N)N.Cl

Origin of Product

United States

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